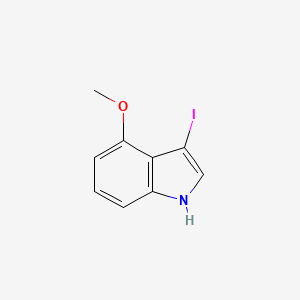

3-iodo-4-methoxy-1H-indole

Description

3-Iodo-4-methoxy-1H-indole is a halogenated indole derivative featuring an iodine atom at the 3-position and a methoxy group at the 4-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive natural products and pharmaceuticals. The iodine substituent introduces significant steric and electronic effects, enhancing reactivity in cross-coupling reactions, while the methoxy group contributes electron-donating properties, influencing solubility and intermolecular interactions .

Properties

IUPAC Name |

3-iodo-4-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-12-8-4-2-3-7-9(8)6(10)5-11-7/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWBCOYGFXRSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-iodo-4-methoxy-1H-indole typically involves the iodination of 4-methoxyindole. One common method is the reaction of 4-methoxyindole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at C4 enhances electron density at specific positions, directing further electrophilic substitutions. Key observations include:

-

C6 Halogenation : Methoxy activation enables regioselective iodination at C6 under BF₃·Et₂O catalysis, yielding 6-iodo-4-methoxy-1H-indole derivatives .

-

C3 Functionalization : The iodine atom at C3 can be replaced via nucleophilic aromatic substitution (NAS) under basic conditions, though this is less common due to steric and electronic hindrance .

Table 1: Electrophilic Substitution Conditions and Yields

Metal-Catalyzed Cross-Coupling Reactions

The C3 iodine atom participates in palladium-catalyzed couplings, enabling diverse derivatization:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(OAc)₂ catalysis to form biaryl products .

-

Heck Coupling : Forms alkenylated indoles when treated with styrenes in the presence of PdCl₂ .

Table 2: Cross-Coupling Reaction Parameters

| Coupling Type | Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | Phenylboronic acid | 80 | 85 | |

| Sonogashira | PdCl₂(PPh₃)₂ | Phenylacetylene | 70 | 72 |

Cyclization Reactions

This compound undergoes iodine-mediated cyclizations to form fused heterocycles:

-

Spirocyclization : With homopropargyl alcohols, it forms spirocarbazoles via 5-endo-dig cyclization under iodine catalysis .

-

Intramolecular Annulation : Forms coumestans when treated with Pd catalysts, leveraging the iodine’s leaving-group ability .

Key Mechanistic Insight :

DFT studies reveal that cyclization proceeds through a 1,2-alkyl migration pathway, favored by a low activation barrier (11.82 kcal/mol) .

Functional Group Transformations

-

Demethylation : The methoxy group is cleaved with BBr₃ in CH₂Cl₂ at −78°C, yielding 3-iodo-4-hydroxy-1H-indole .

-

Iodine Displacement : Treatment with CuCN in DMF replaces iodine with a cyano group at C3 .

Radical Reactions

Iodine’s propensity for radical initiation enables unique transformations:

-

Sulfonylation : Reacts with sulfonyl chlorides under radical conditions (AIBN, hv) to form 3-sulfonylindoles.

-

Oxidative Coupling : Forms dimeric indoles via iodine/oxone-mediated C–C bond formation .

Spectral Characterization

Key spectral data for reaction products:

Scientific Research Applications

Medicinal Chemistry

3-Iodo-4-methoxy-1H-indole has garnered attention for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- Results : Compounds showed IC values ranging from 10 µM to 20 µM against these cell lines, suggesting effective growth inhibition .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. The following table summarizes some findings related to its antimicrobial effectiveness:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| This compound | Escherichia coli | 1.0 µg/mL |

| This compound | Mycobacterium tuberculosis | Not yet tested |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Synthetic Applications

The unique structure of this compound makes it a versatile building block in organic synthesis.

Synthesis of Complex Molecules

The compound can serve as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo electrophilic substitution reactions enables the introduction of diverse functional groups, enhancing its utility in synthetic pathways .

Coupling Reactions

The presence of the iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are essential in constructing complex organic molecules . The following reaction types are commonly employed:

- Electrophilic Substitution : The iodine atom can be replaced by other electrophiles under suitable conditions.

- Reduction and Oxidation : The compound can be reduced to remove the iodine atom or oxidized to form hydroxyl derivatives.

Material Science

Recent studies have explored the potential use of this compound in material science, particularly in developing organic electronic materials due to its unique electronic properties .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

Case Study 1: Anticancer Research

A study published in Molecular Pharmacology investigated a series of indole derivatives, including this compound, revealing their selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Antimicrobial Evaluation

In another study, derivatives were tested against various microbial strains, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli . This underscores the compound's potential as a scaffold for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities among 3-iodo-4-methoxy-1H-indole and related indole derivatives:

Key Observations :

- Substituent Position : The position of methoxy (C4 vs. C5) and iodine (C3) significantly alters electronic properties. For example, 3-iodo-5-methoxy-1-methyl-1H-indole has reduced steric hindrance at C4 compared to the target compound.

- N1 Substitution : Methyl or benzyl groups at N1 (e.g., in compounds 22 and 3-iodo-5-methoxy-1-methyl-1H-indole ) enhance lipophilicity and may affect bioavailability.

Physicochemical Properties

Analysis :

- Melting Points: The methoxymethyl substituent in 4eaa results in a higher melting point (101–102°C) compared to non-polar analogs, suggesting stronger intermolecular forces.

- Molecular Weight : Iodine significantly increases molecular weight (e.g., 317.18 for 3-iodo-5-methoxy-1-methyl-1H-indole vs. 207.23 for 4eaa ), impacting solubility and pharmacokinetics.

Reactivity Trends :

Biological Activity

3-Iodo-4-methoxy-1H-indole is an indole derivative that has garnered attention in scientific research due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an indole core substituted with an iodine atom at the 3-position and a methoxy group at the 4-position. This unique structure influences its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The iodine atom can facilitate electrophilic substitution reactions, while the methoxy group can enhance solubility and bioavailability. Notably, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells. The compound induced cell cycle disruption, as evidenced by flow cytometry analysis which showed increased populations of cells in the sub-G1 phase, indicative of apoptosis .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| A-549 | 5 | Cell cycle arrest |

| MCF-7 | 10 | Apoptosis induction |

| HepG2 | 5 | Growth inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Antiviral Activity

Emerging studies suggest that indole derivatives, including this compound, may possess antiviral properties. Preliminary data indicate that it can inhibit viral replication in vitro, although further studies are required to elucidate the specific mechanisms involved .

Case Studies

- Cell Cycle Analysis in Cancer Cells : In a study examining the effects of various indole derivatives on cancer cell lines, this compound was identified as a potent inhibitor of cell proliferation. Flow cytometry revealed a significant increase in cells arrested at the sub-G1 phase when treated with this compound .

- Microbial Efficacy Tests : A series of antimicrobial assays demonstrated that this compound effectively reduced the viability of several pathogenic bacteria. The compound's MIC values suggest it could be developed into a therapeutic agent for treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-iodo-4-methoxy-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : A key approach involves Sonogashira coupling followed by CuI-mediated indole cyclization , as demonstrated in the synthesis of structurally similar 4-methoxy-1H-indole-3-carbonitrile . Optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical. For example, using anhydrous DMF as a solvent and maintaining inert conditions (e.g., nitrogen atmosphere) can improve yields. Evidence from cascade reactions for 4-methoxy-3-(methoxymethyl)-1H-indole suggests that stepwise addition of reagents and controlled heating (e.g., reflux at 80–100°C) enhances regioselectivity .

Q. Which purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate mixtures) is widely used, as shown in the purification of 4-methoxy-1H-indole derivatives . For polar byproducts, preparative HPLC with reverse-phase columns (C18) and acetonitrile/water mobile phases may improve separation. Recrystallization using methanol or ethanol can further enhance purity, particularly for crystalline intermediates .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and indole NH (δ ~10–12 ppm) signals. Coupling patterns in aromatic regions help confirm substitution positions .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ for C9H8INO requires m/z 273.9704) .

- IR : Stretching frequencies for C-I (~500–600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) provide additional confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic exchange processes (e.g., tautomerism) or impurity overlap . Strategies include:

- Variable-temperature NMR : To identify broadening or splitting of peaks due to equilibria .

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to resolve overlapping signals .

- Spiking experiments : Add authentic samples of suspected byproducts to confirm co-elution .

Q. What strategies are recommended for refining the crystal structure of this compound using SHELXL?

- Methodological Answer :

- Data collection : Use high-resolution X-ray data (≤0.8 Å) to resolve heavy atoms (iodine).

- Refinement in SHELXL :

- Apply anisotropic displacement parameters for non-H atoms.

- Use ISOR/SADI restraints to stabilize disordered methoxy or iodine groups .

- Validate with R1/wR2 convergence (target: R1 < 5%, wR2 < 10%) .

- OLEX2 integration : Visualize residual electron density peaks and adjust hydrogen positions via Fourier difference maps .

Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Substitution patterns : Systematically replace iodine with other halogens (e.g., Br, Cl) or modify the methoxy group to hydroxy/ethoxy to assess electronic effects .

- Biological assays : Pair synthetic analogs with in vitro screens (e.g., kinase inhibition, cytotoxicity) to correlate substituents with activity. For example, hydrophobic substituents in the indole backbone may enhance binding to hydrophobic enzyme pockets .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data of similar indole derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer :

- Purity assessment : Re-run DSC/TGA to check for solvent inclusion or polymorphic forms .

- Crystallization conditions : Vary solvent polarity (e.g., switch from ethanol to acetone) to isolate different crystal forms.

- Single-crystal vs. bulk material : Compare single-crystal XRD data with bulk powder XRD to detect polymorphism .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.